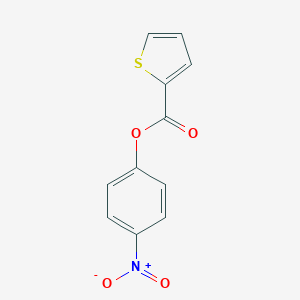
4-nitrophenyl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl thiophene-2-carboxylate is an organic compound with the molecular formula C₁₁H₇NO₄S and a molecular weight of 249.243. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a nitrophenyl ester group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenyl thiophene-2-carboxylate typically involves the esterification of 2-thiophenecarboxylic acid with 4-nitrophenol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
4-nitrophenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 2-thiophenecarboxylic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ester group can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: 2-Thiophenecarboxylic acid and 4-nitrophenol.
Reduction: 2-Thiophenecarboxylic acid, 4-aminophenyl ester.
Substitution: Various substituted thiophenecarboxylic acid esters depending on the nucleophile used.
Scientific Research Applications
4-nitrophenyl thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-nitrophenyl thiophene-2-carboxylate involves its interaction with various molecular targets. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of 2-thiophenecarboxylic acid and 4-nitrophenol. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenecarboxylic acid, 4-aminophenyl ester: Similar structure but with an amino group instead of a nitro group.
2-Thiophenecarboxylic acid, 4-methylphenyl ester: Similar structure but with a methyl group instead of a nitro group.
2-Thiophenecarboxylic acid, 4-chlorophenyl ester: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
4-nitrophenyl thiophene-2-carboxylate is unique due to the presence of both a thiophene ring and a nitrophenyl ester group.
Properties
Molecular Formula |
C11H7NO4S |
|---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
(4-nitrophenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7NO4S/c13-11(10-2-1-7-17-10)16-9-5-3-8(4-6-9)12(14)15/h1-7H |
InChI Key |
QHJFYEJRQLKVEZ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




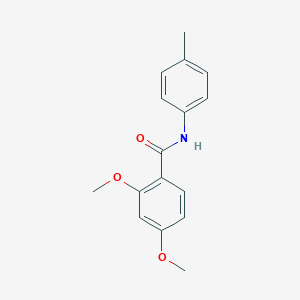

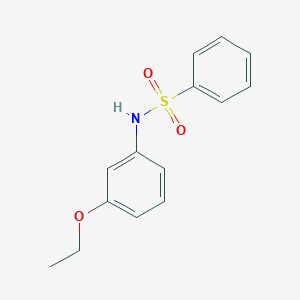
![Dimethyl 5-[(biphenyl-4-carbonyl)amino]isophthalate](/img/structure/B291766.png)

![N-[4-(dimethylamino)phenyl]-4-methoxybenzamide](/img/structure/B291774.png)
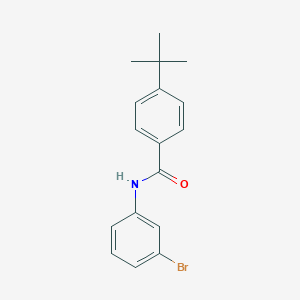
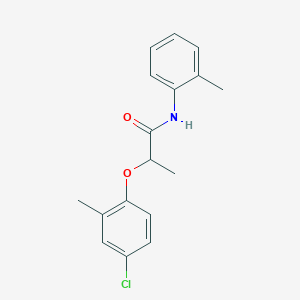
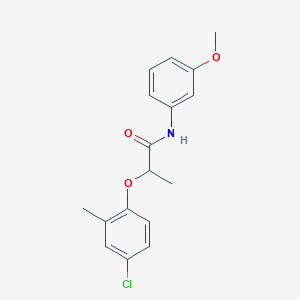
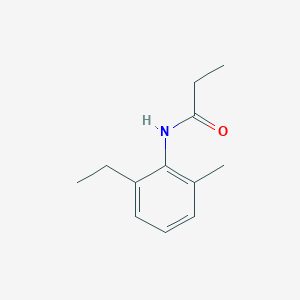
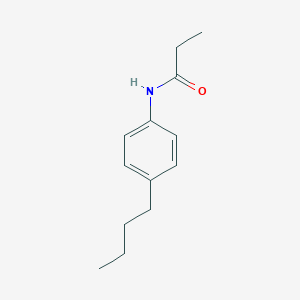
![N-[2-(PROPAN-2-YL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B291784.png)
